(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
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Overview
Description
(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a complex organic compound featuring a pyrazolo[4,5-e]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazolo[4,5-e]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-ethylphenyl and 4-methylphenyl groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[4,5-e]pyrimidine core, potentially altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Altered pyrazolo[4,5-e]pyrimidine derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling, and inhibiting them can be a strategy for treating diseases like cancer.
Medicine
In medicine, the compound’s kinase inhibitory properties make it a candidate for drug development. It is particularly investigated for its potential to treat various cancers by targeting specific kinases involved in tumor growth and proliferation.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which is essential for cell signaling and growth. This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrazolo-pyrimidine core but with additional triazole rings, offering different interaction profiles with biological targets.
Uniqueness
(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity profiles compared to other similar compounds. This uniqueness makes it a valuable compound for targeted drug development and research.
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-15-6-8-16(9-7-15)24-19-18-12-23-25(20(18)22-13-21-19)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKKICDAEXIOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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